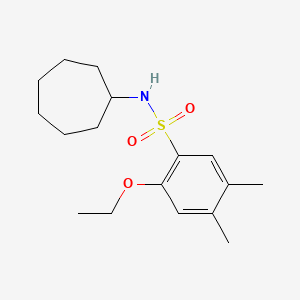

4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

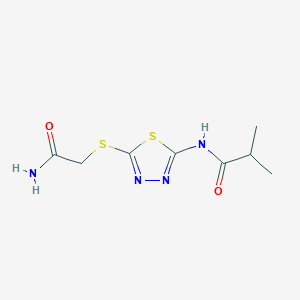

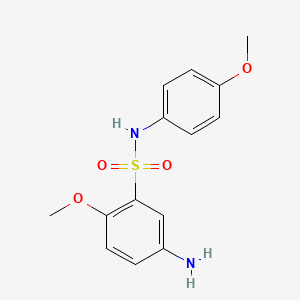

4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

The synthesis of polyamides using derivatives related to 4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide showcases their utility in creating materials with desirable thermal and mechanical properties. For instance, polyamides synthesized from dicarboxylic acid derivatives exhibit high thermal stability, with glass transition temperatures mostly above 200°C, and demonstrate significant solubility in polar solvents. These materials are noncrystalline, forming transparent, flexible, and tough films, highlighting their potential for advanced material applications (Hsiao et al., 2000).

Organic Chemistry and Synthetic Applications

In organic chemistry, the versatility of tert-butyl phenylazocarboxylates, which share structural motifs with the compound , is evident. These compounds serve as building blocks for synthetic organic chemistry, undergoing nucleophilic substitutions and radical reactions to produce a wide array of functionalized molecules. Such reactions facilitate modifications of the benzene ring and the introduction of various functional groups, demonstrating the compound's role in expanding synthetic methodologies (Jasch et al., 2012).

Materials Science and Sensing Applications

The development of fluorescent chemosensors exemplifies the application of 4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide derivatives in materials science. A specific chemosensor based on a phenoxazine derivative shows high selectivity and sensitivity for Ba2+ detection in various environments, including live cell imaging. This illustrates the compound's potential in creating sensitive materials for biological and environmental monitoring (Ravichandiran et al., 2019).

Propiedades

IUPAC Name |

4-tert-butyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3NO2/c1-19(2,3)15-8-6-14(7-9-15)18(26)24-12-17(25)13-4-10-16(11-5-13)20(21,22)23/h4-11,17,25H,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIJEAKLQTZRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2771240.png)

![methyl 2-[N-(cyanomethyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}formamido]acetate](/img/structure/B2771248.png)

![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2771250.png)

![6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2771253.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2771254.png)

![2-(4-chlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2771255.png)